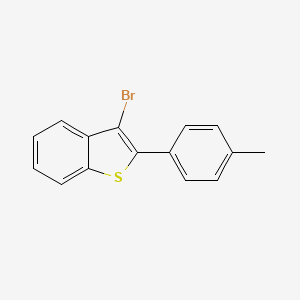![molecular formula C24H28ClN3O3 B14270464 5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide](/img/structure/B14270464.png)
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide is a complex organic compound with a unique structure that includes a benzamide core, a cyclopropane ring, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the cyclopropane ring, and the attachment of the pyrrolidine ring. Common synthetic routes may include:
Formation of the Benzamide Core: This step often involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Pyrrolidine Ring: This step may involve the reaction of the benzamide intermediate with a pyrrolidine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the carbonyl groups or the aromatic ring.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA.
類似化合物との比較
Similar Compounds
- 4-chloro-2-methoxy-N-[1-(phenylmethyl)pyrrolidin-3-yl]benzamide
- 5-chloro-2-methoxy-N-[1-(phenylmethyl)pyrrolidin-3-yl]benzamide
Uniqueness
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide is unique due to the presence of the cyclopropane ring and the specific substitution pattern on the benzamide core. These structural features may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C24H28ClN3O3 |
|---|---|
分子量 |
441.9 g/mol |
IUPAC名 |
5-chloro-4-(cyclopropanecarbonylamino)-2-methoxy-N-[1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C24H28ClN3O3/c1-15-4-3-5-16(10-15)13-28-9-8-18(14-28)26-24(30)19-11-20(25)21(12-22(19)31-2)27-23(29)17-6-7-17/h3-5,10-12,17-18H,6-9,13-14H2,1-2H3,(H,26,30)(H,27,29) |
InChIキー |
DLRIOVGTQSHSTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)NC(=O)C3=CC(=C(C=C3OC)NC(=O)C4CC4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


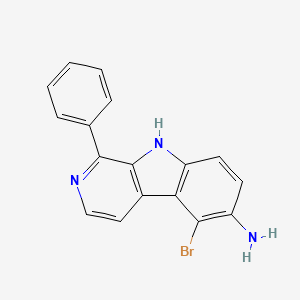
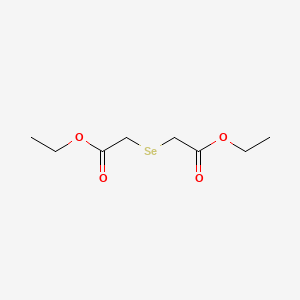
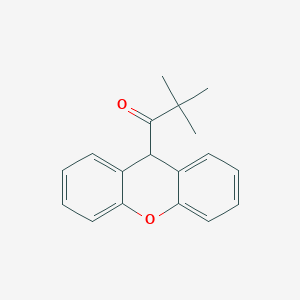
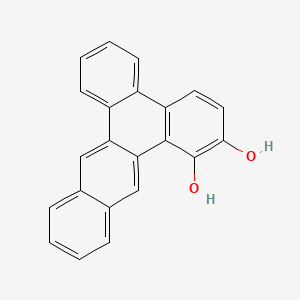
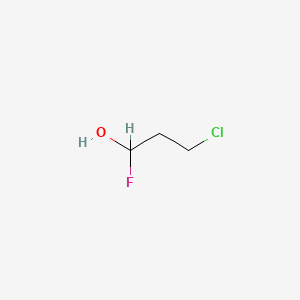
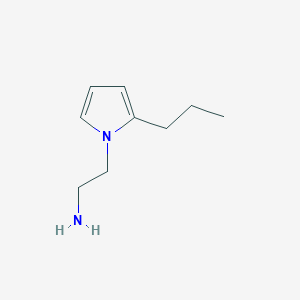
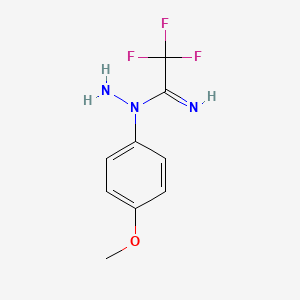

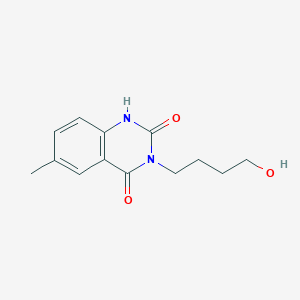
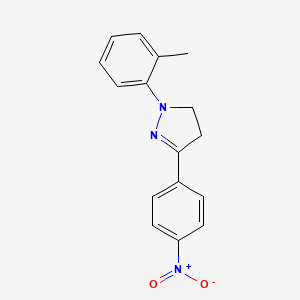
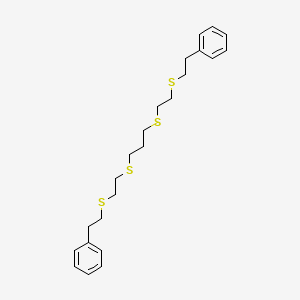
![(2R,4R)-2-[(Benzyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B14270451.png)
![3-{[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}-2,3-dimethylbut-1-en-1-olate](/img/structure/B14270463.png)
